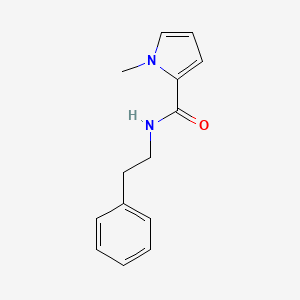
1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide, also known as PACAP-27, is a neuropeptide that plays a crucial role in the regulation of various physiological processes in the body. It was first isolated from the hypothalamus of pigs and subsequently identified as a member of the vasoactive intestinal peptide (VIP) family. PACAP-27 has been shown to have a wide range of biological activities, including neuroprotection, neuroregeneration, and immunomodulation.
Mechanism of Action
1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide binds to three different receptors: PAC1, VPAC1, and VPAC2. The PAC1 receptor is the most abundant in the brain and is responsible for the majority of 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide's effects. Upon binding to its receptors, 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide activates a variety of intracellular signaling pathways, including cyclic AMP (cAMP), calcium, and mitogen-activated protein kinase (MAPK) signaling.
Biochemical and Physiological Effects
1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide has a wide range of biochemical and physiological effects, including:
- Neuroprotection: 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide has been shown to protect neurons from a variety of insults, including oxidative stress, excitotoxicity, and inflammation.
- Neuroregeneration: 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide has been shown to promote the growth and survival of neurons, making it a promising candidate for the treatment of neurodegenerative diseases.
- Anti-inflammatory: 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide has been shown to have potent anti-inflammatory effects, making it a promising candidate for the treatment of autoimmune diseases and inflammatory conditions.
- Immunomodulatory: 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide has been shown to modulate the immune response, making it a promising candidate for the treatment of autoimmune diseases and inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide is its versatility. It can be used in a variety of in vitro and in vivo models to study its effects on different biological processes. However, one limitation of 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide is its short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are many potential future directions for 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide research, including:
- Developing 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide analogs with improved pharmacokinetic properties
- Studying the effects of 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide on different biological processes, such as metabolism and circadian rhythms
- Investigating the potential use of 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide in combination with other drugs for the treatment of various diseases and conditions
- Developing new delivery methods for 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide, such as nanoparticles or gene therapy
- Investigating the potential use of 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide as a biomarker for various diseases and conditions.
Synthesis Methods
1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a growing peptide chain, with the final product being purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. It has been shown to have neuroprotective effects in models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide has also been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases and inflammatory conditions.
properties
IUPAC Name |
1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-16-11-5-8-13(16)14(17)15-10-9-12-6-3-2-4-7-12/h2-8,11H,9-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOPQVBMUMHBGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49672625 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

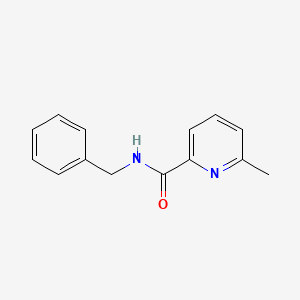
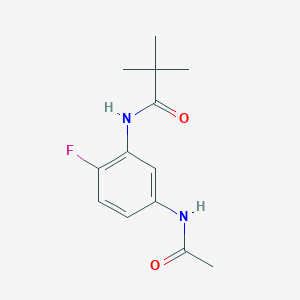
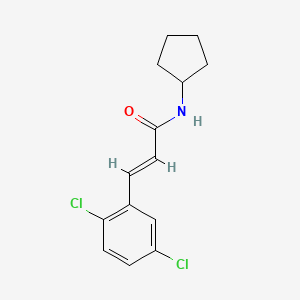
![2-[4-[[2-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]phenyl]acetic acid](/img/structure/B7471354.png)
![1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B7471365.png)
![3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid](/img/structure/B7471370.png)
![Methyl 2-methyl-5-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylate](/img/structure/B7471373.png)
![N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7471385.png)
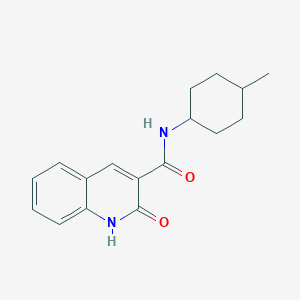
![2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7471402.png)
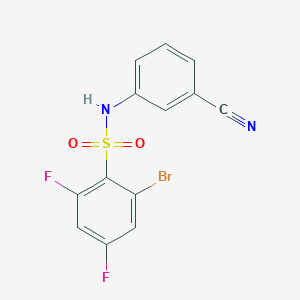
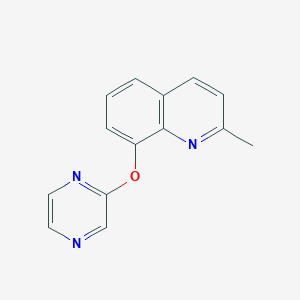
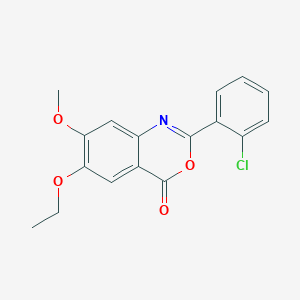
![2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one](/img/structure/B7471443.png)